molecular formula C6H9NO2 B13685216 2-Oxa-5-azabicyclo[2.2.2]octan-6-one

2-Oxa-5-azabicyclo[2.2.2]octan-6-one

Cat. No.: B13685216
M. Wt: 127.14 g/mol
InChI Key: MNTWHOMAWPHVFL-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[222]octan-6-one is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxa-5-azabicyclo[2.2.2]octan-6-one typically involves the reaction of N-alkylimines with acetylacetone or acetoacetic ester at room temperature in ethanol. This reaction forms aminocyclohexenone derivatives, which can further react with secondary amides of acetoacetic acid to yield the desired bicyclic structure .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reactions, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Oxa-5-azabicyclo[2.2.2]octan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions, particularly involving the nitrogen atom, are common.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the bicyclic structure .

Scientific Research Applications

2-Oxa-5-azabicyclo[2.2.2]octan-6-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Some derivatives have shown promise as pharmaceutical agents due to their unique structural properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxa-5-azabicyclo[2.2.2]octan-6-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

    2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with different ring sizes and functional groups.

    8-Azabicyclo[3.2.1]octane: Another related compound, often studied for its biological activities.

Uniqueness: 2-Oxa-5-azabicyclo[2.2.2]octan-6-one is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic structure, which imparts distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.2]octan-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6-5-2-1-4(7-6)3-9-5/h4-5H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTWHOMAWPHVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC1CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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